Carbonate de 2,5-dioxopyrrolidin-1-yle (2-(méthylsulfonyl)éthyle)

Vue d'ensemble

Description

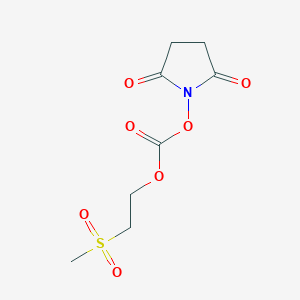

2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate is an organic compound with the chemical formula C8H11NO7S and a molecular weight of 281.24 g/mol . This compound is known for its ability to form reversible linkages between biomacromolecules and active small molecules. It is commonly used in the conjugation of proteins, liposomes, or nanoparticles.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound has the molecular formula and a molecular weight of approximately 265.24 g/mol. The key feature of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is its succinimidyl carbonate moiety , which reacts readily with primary amines to form stable amide bonds. This reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl carbonate, resulting in the release of carbon dioxide and the formation of an amide linkage.

Scientific Research Applications

The applications of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate span across several fields, including:

- Protein Labeling : The compound is employed to label proteins for detection purposes, allowing researchers to track protein interactions and functions within biological systems.

- Bioconjugation : It plays a critical role in bioconjugation, where it facilitates the attachment of biomolecules such as peptides, antibodies, or nucleic acids to proteins. This is particularly useful in developing targeted therapies and diagnostics .

- Therapeutic Development : In drug development, this compound is utilized to create stable drug-protein conjugates that enhance therapeutic efficacy and reduce side effects. The ability to modify proteins selectively without altering their biological activity is crucial in this context .

- Mass Spectrometry : Researchers use this compound in mass spectrometry applications to analyze protein modifications, providing insights into protein structure and function .

Case Studies

Several studies highlight the effectiveness of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate in practical applications:

- Protein Interaction Studies : A study demonstrated that this compound could selectively label specific amino acid residues in proteins without disrupting their native conformations. This was achieved using mass spectrometry to analyze the labeled proteins, confirming the specificity and efficiency of the labeling process.

- Therapeutic Protein Conjugates : Another investigation focused on using 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate for developing antibody-drug conjugates (ADCs). The study found that conjugating drugs to antibodies via this compound improved targeting capabilities and reduced systemic toxicity compared to free drugs .

- Cell Signaling Pathway Analysis : Research has explored how modifications using this compound can influence cellular signaling pathways. By modifying signaling proteins, researchers could elucidate their roles in various cellular processes, contributing to a better understanding of diseases like cancer .

Mécanisme D'action

Target of Action

This compound is primarily a protein crosslinker . It interacts with proteins, which play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic reactions.

Mode of Action

The compound works by crosslinking proteins, essentially forming bridges between different protein molecules . This can alter the proteins’ structure and function, leading to changes in their activity. Additionally, the compound has an amino protective function , which can prevent the degradation of proteins and enhance their stability.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. One study suggests that it has high metabolic stability , which could potentially enhance its bioavailability and effectiveness.

Result of Action

By crosslinking proteins and protecting amino groups, the compound can modulate protein function and stability . This can lead to changes at the molecular and cellular levels, potentially influencing cell behavior and physiological processes.

Méthodes De Préparation

The synthesis of 2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate typically involves the activation of polyethylene glycol using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors. Industrial production methods often involve bulk activation and disulfide bond formation.

Analyse Des Réactions Chimiques

2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include N-hydroxysuccinimide, dicyclohexylcarbodiimide, and disulfide-containing compounds. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar compounds to 2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate include:

NHS-PEG1-SS-PEG1-NHS: Similar structure but with a longer polyethylene glycol chain.

NHS-PEG2-SS-PEG2-NHS: Features an even longer polyethylene glycol chain.

NHS-PEG3-SS-PEG3-NHS: Has an even longer polyethylene glycol chain compared to NHS-PEG2-SS-PEG2-NHS.

Activité Biologique

Overview

2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is a chemical compound with the molecular formula C₈H₁₁N₁O₇S and a molecular weight of approximately 265.24 g/mol. This compound is primarily recognized for its role as a protein crosslinker , facilitating bioconjugation processes in biochemical research and drug development. Its unique reactivity towards primary amines allows it to form stable amide bonds, which are crucial for modifying proteins without significantly altering their biological functions.

The biological activity of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is primarily based on its ability to react with nucleophiles, particularly primary amines. The mechanism involves:

- Nucleophilic Attack : The primary amine attacks the carbonyl carbon of the succinimidyl carbonate.

- Formation of Amide Bonds : This reaction leads to the formation of stable amide linkages, releasing carbon dioxide as a byproduct.

- Hydrolysis : Under certain conditions, the compound can undergo hydrolysis, yielding 2-(methylsulfonyl)ethylamine and other byproducts, which may influence its reactivity and stability in biological systems.

Applications

The compound's applications span various fields, including:

- Protein Modification : It allows for selective modification of proteins, essential for studying protein interactions and functions.

- Drug Development : Its ability to crosslink proteins can enhance the stability and efficacy of therapeutic agents.

- Bioconjugation : Used in creating targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs) where precise targeting of cancer cells is critical.

Comparative Analysis

To better understand the unique properties of 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate, it is useful to compare it with other common protein crosslinkers:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Hydroxysuccinimide | Amine-reactive linker | Commonly used for coupling reactions |

| Maleimide derivatives | Thiol-reactive linker | Reacts specifically with cysteine residues |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent | Facilitates peptide bond formation |

What distinguishes 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate is its dual functionality as both a crosslinker and a protective agent for amines. Its sulfonic acid group enhances solubility and stability in aqueous environments compared to other less soluble crosslinkers.

Case Studies

Recent studies have explored the biological implications of using this compound in various experimental setups:

- Protein Labeling : Research demonstrated that 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate effectively labels proteins without disrupting their native conformations. Mass spectrometry and chromatography techniques were employed to analyze the products formed post-reaction, assessing both efficiency and specificity.

- Cellular Interaction Studies : Investigations into the interactions between this compound and cellular components have been conducted to understand its effects on cellular processes such as signaling pathways and protein function. These studies often utilize model proteins like trastuzumab to evaluate site-selective modifications .

- Therapeutic Applications : In cancer research, this compound has been utilized to enhance the delivery of therapeutic agents specifically to tumor cells, showcasing its potential in targeted therapy approaches .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMLVLJMKBLJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206624 | |

| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57903-15-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN53SF3ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.